

Application Note & Protocol: Quantification of 2-Phenylnicotinic Acid using Reverse-Phase HPLC

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Compound of Interest

Compound Name: 2-Phenylnicotinic acid

Cat. No.: B1361065

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenylnicotinic acid is a chemical compound of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including formulation, stability testing, and quality control. This document provides a detailed analytical method for the quantification of **2-Phenylnicotinic acid** in solution using High-Performance Liquid Chromatography (HPLC) with UV detection. The described reverse-phase method is designed to be robust, specific, and accurate.

Principle

The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) to separate **2-Phenylnicotinic acid** from potential impurities.^[1] A C18 stationary phase is used to retain the analyte, while a mobile phase consisting of an organic solvent and an aqueous buffer elutes the compound. The pH of the mobile phase is controlled to ensure the consistent ionization state of the acidic analyte.^[2] Quantification is achieved by monitoring the UV absorbance at a wavelength where **2-Phenylnicotinic acid** exhibits maximum absorbance.

Experimental Protocol

Instrumentation and Materials

- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Chromatographic Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 μ m particle size) is recommended.
- Reagents:
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Water (HPLC grade or Milli-Q)
 - Phosphoric acid (or Formic acid for MS-compatibility)[3]
 - **2-Phenylnicotinic acid** reference standard

Preparation of Solutions

- Mobile Phase Preparation:
 - A typical mobile phase consists of a mixture of an organic solvent and an acidic aqueous solution. For example, a mixture of acetonitrile and water (e.g., 55:45 v/v) with 0.1% phosphoric acid added to the aqueous phase to adjust the pH.[4][5]
 - All mobile phase components should be degassed before use.
- Standard Solution Preparation:
 - Prepare a stock solution of **2-Phenylnicotinic acid** (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in a suitable solvent, such as methanol or the mobile phase.
 - Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 μ g/mL).
- Sample Preparation:

- Dissolve the sample containing **2-Phenylnicotinic acid** in the mobile phase to obtain a concentration within the calibration range.
- Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. These may be optimized as needed.

Parameter	Recommended Condition
Column	C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile:Water (55:45, v/v) with 0.1% Phosphoric Acid in Water
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	265 nm (or optimal wavelength determined by UV scan)[6]
Run Time	Approximately 10 minutes

Data Analysis and Quantification

- Inject the calibration standards and the sample solutions into the HPLC system.
- Record the peak area of **2-Phenylnicotinic acid** for each injection.
- Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
- Determine the concentration of **2-Phenylnicotinic acid** in the samples by interpolating their peak areas from the calibration curve.

Method Validation Summary

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following table summarizes typical validation parameters and their acceptable limits.

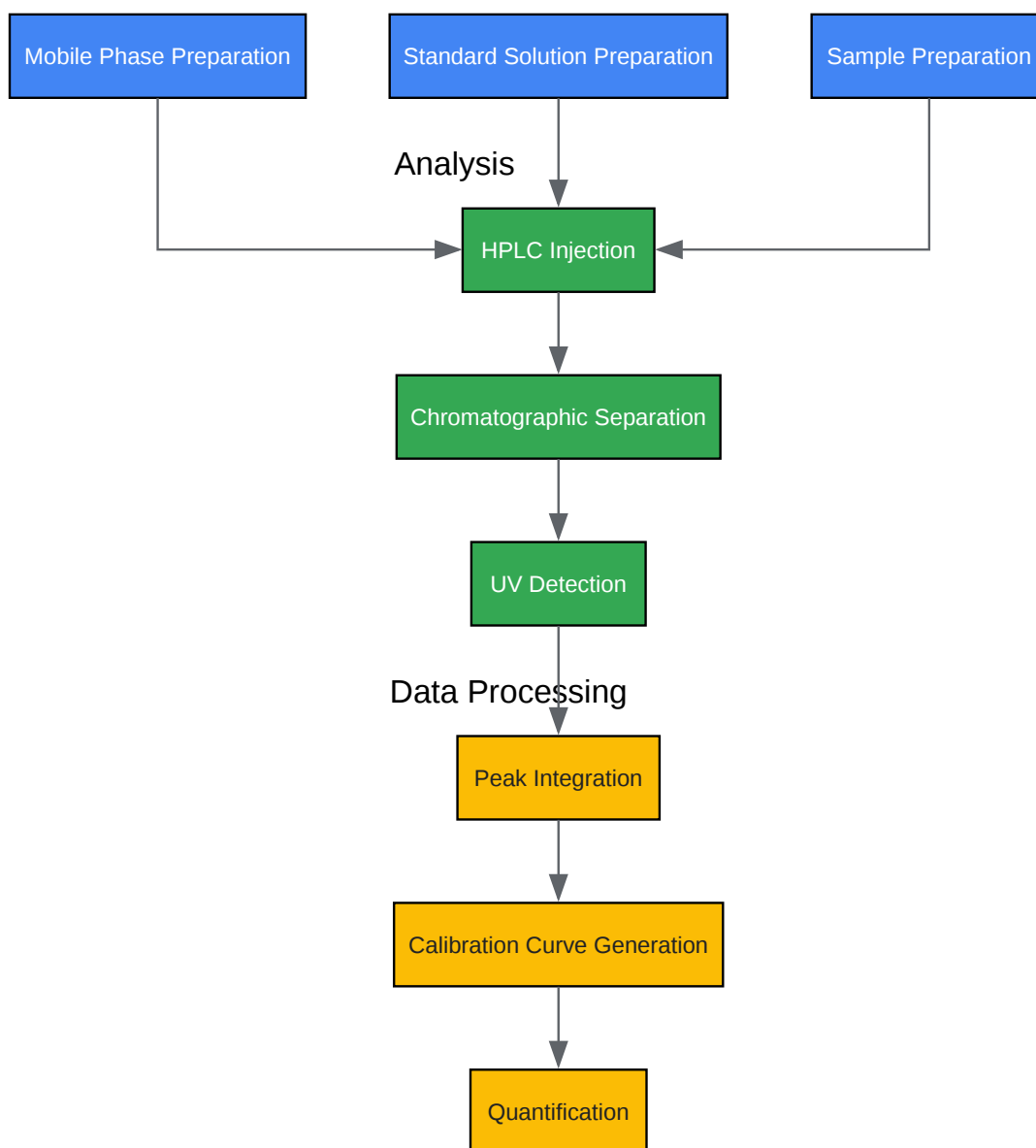
Validation Parameter	Typical Results	Acceptance Criteria
Linearity (R^2)	> 0.999	$R^2 \geq 0.995$
Range	1 - 100 $\mu\text{g/mL}$	As per application
Precision (%RSD)	< 2.0%	$\leq 2.0\%$
Accuracy (% Recovery)	98.0 - 102.0%	98.0 - 102.0%
Limit of Detection (LOD)	$\sim 0.1 \mu\text{g/mL}$	Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)	$\sim 0.3 \mu\text{g/mL}$	Signal-to-Noise ratio of 10:1
Specificity	No interference from blank	No interfering peaks at the retention time of the analyte

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of **2-Phenylnicotinic acid** using HPLC.

Preparation

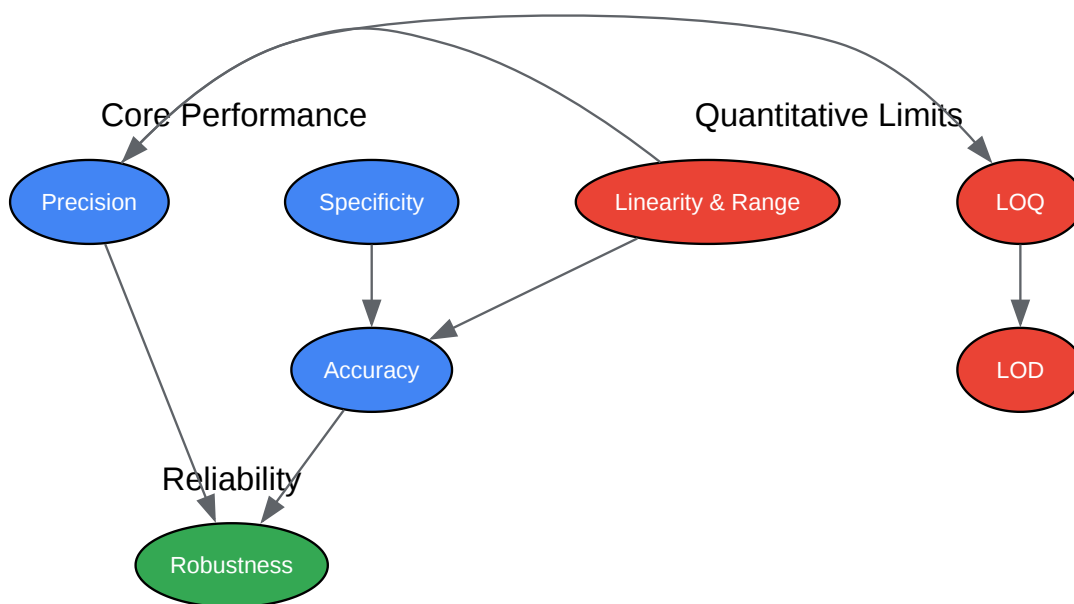


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Caption: HPLC analysis workflow for **2-PhenylNicotinic acid**.

Logical Relationship of Method Validation Parameters

The following diagram shows the relationship between key HPLC method validation parameters.



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Caption: Interrelationship of HPLC method validation parameters.

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